molecular formula C11H11NO4 B1353653 (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid CAS No. 873811-55-3

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B1353653
CAS No.: 873811-55-3
M. Wt: 221.21 g/mol
InChI Key: OTKIEOABDRSFOB-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

The scientific interest in derivatives of cinnamic acid, which shares a structural motif with "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid," focuses on their potential as antitumor agents. Cinnamic acid derivatives have been extensively studied due to their 3-phenyl acrylic acid functionality, which provides multiple reactive sites for chemical modifications. These modifications have led to the synthesis of various derivatives with promising anticancer properties. The review by De, Baltas, and Bedos-Belval (2011) highlights the significant attention these derivatives have received in medicinal research, particularly in anticancer studies, due to their rich medicinal tradition and underutilized potential since their first clinical use in 1905. The review emphasizes the need for a comprehensive examination of cinnamic acid derivatives in anticancer research, suggesting that further exploration and synthesis of new derivatives could contribute valuable insights to the field of medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-6H,7H2,(H2,12,13)(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKIEOABDRSFOB-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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